molecular formula C9H18N2 B1445206 7-Ethyl-2,7-diazaspiro[3.5]nonane CAS No. 1784200-00-5

7-Ethyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B1445206
CAS No.: 1784200-00-5
M. Wt: 154.25 g/mol
InChI Key: ACUVZCGKOTXVBG-UHFFFAOYSA-N
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Description

7-Ethyl-2,7-diazaspiro[3.5]nonane is an organic compound belonging to the class of azaspiro compounds. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-2,7-diazaspiro[3.5]nonane typically involves the use of malononitrile as a starting material. The synthetic route includes several steps, such as cyclization and functional group transformations, to achieve the desired spirocyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods may involve continuous flow processes and advanced purification techniques to ensure high-quality output. The use of automated systems and real-time monitoring can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2,7-diazaspiro[3.5]nonane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of functionalized spirocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Ethyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been identified as covalent inhibitors of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation. By binding to the mutated cysteine residue in the KRAS protein, these derivatives can inhibit its activity and exert anti-tumor effects .

Properties

IUPAC Name

7-ethyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-5-3-9(4-6-11)7-10-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVZCGKOTXVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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